molecular formula C10H15IN2O2 B2854970 ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1855888-87-7

ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No. B2854970
CAS RN: 1855888-87-7
M. Wt: 322.146
InChI Key: BFQNHGMLQTUTON-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The iodine atom attached to the pyrazole ring could potentially make this compound useful in certain types of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the iodine atom, and the ester group . These functional groups would likely confer distinct chemical properties to the compound .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of this class of compounds, such as hydrolysis and transesterification . The iodine atom could potentially be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would likely make it polar and potentially capable of participating in hydrogen bonding . The iodine atom might confer heavy-atom properties, such as a high atomic weight .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled . As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

ethyl 2-(4-iodo-3-methylpyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c1-5-15-9(14)10(3,4)13-6-8(11)7(2)12-13/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQNHGMLQTUTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N1C=C(C(=N1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate

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